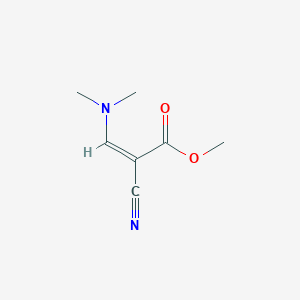

Methyl 2-cyano-3-(dimethylamino)acrylate

描述

Significance of Enamines and Acrylate (B77674) Derivatives in Modern Synthetic Chemistry

The utility of Methyl 2-cyano-3-(dimethylamino)acrylate in chemical synthesis is best understood by first appreciating the roles of its constituent functional groups: enamines and acrylate derivatives.

Enamines: Enamines are the nitrogen analogs of enols and are typically formed from the reaction of a secondary amine with an aldehyde or a ketone. masterorganicchemistry.comvanderbilt.edu They are considered excellent nucleophiles. wikipedia.org The nitrogen atom's lone pair of electrons participates in resonance, creating a significant negative charge on the alpha-carbon, which makes them highly reactive towards electrophiles. masterorganicchemistry.com This enhanced nucleophilicity, greater than that of their enol counterparts, allows them to react selectively with a wide range of electrophiles, such as alkyl halides in what is known as the Stork enamine alkylation. wikipedia.org Their ability to undergo reactions like alkylation, acylation, and conjugate additions (Michael reactions) makes them indispensable tools for forming new carbon-carbon bonds in a controlled manner. masterorganicchemistry.comvanderbilt.edu

Acrylate Derivatives: Acrylates are esters or salts of acrylic acid. The defining feature of an acrylate derivative is the vinyl group attached directly to a carbonyl carbon. This arrangement makes the molecule an excellent Michael acceptor. The double bond is "electron-poor" due to the electron-withdrawing nature of the adjacent ester group, making it susceptible to attack by nucleophiles in a conjugate addition reaction. Acrylate derivatives are widely used as monomers in the synthesis of a vast range of polymers and are also key substrates in various organic reactions for building molecular complexity. researchgate.net The cyano group (-C≡N) further enhances the electrophilic nature of the double bond in compounds like cyanoacrylates, making them highly reactive. wikipedia.org

The combination of both an enamine and a cyanoacrylate moiety within the same molecule, as seen in this compound, creates a push-pull system that activates the molecule for various transformations.

Overview of the Research Landscape for this compound and Related Analogues

Research involving this compound and its analogues primarily focuses on their application as versatile precursors in the synthesis of heterocyclic compounds. The molecule's inherent reactivity allows it to react with a variety of nucleophiles and participate in cyclization reactions to form diverse ring systems, such as pyrazoles, pyrimidines, and pyridines. researchgate.net

For instance, analogues like (E)-2-cyano-N-cyclohexyl-3-(dimethylamino)acrylamide, which shares the core enamine-cyano-carbonyl structure, have been shown to react with hydrazine (B178648) derivatives to yield pyrazole (B372694) derivatives, or with guanidine (B92328) to form diaminopyrimidines. researchgate.net Similarly, ethyl 2-cyano-3,3-bis(methylthio)acrylate reacts with amidrazones through a Michael addition followed by intramolecular cyclization to produce mercapto pyrazole derivatives. researchgate.net

The general reaction pattern involves the nucleophilic attack on the electron-deficient double bond of the acrylate system, followed by a cyclization step. The dimethylamino group can often act as a good leaving group during these cyclization processes, facilitating the formation of the heterocyclic ring. This reactivity makes these compounds valuable starting materials in medicinal chemistry and materials science for creating novel molecular scaffolds. researchgate.netmdpi.com

Below is a table summarizing key properties of this compound and a related analogue.

| Property | This compound | Ethyl 2-cyano-3-(dimethylamino)acrylate |

| CAS Number | 1187-27-5 chemicalbook.com | 16849-87-9 nih.gov |

| Molecular Formula | C₇H₁₀N₂O₂ | C₈H₁₂N₂O₂ nih.gov |

| Molecular Weight | 154.17 g/mol | 168.19 g/mol nih.gov |

| IUPAC Name | Methyl 2-cyano-3-(dimethylamino)prop-2-enoate | Ethyl 2-cyano-3-(dimethylamino)prop-2-enoate nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl (E)-2-cyano-3-(dimethylamino)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-9(2)5-6(4-8)7(10)11-3/h5H,1-3H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWBIEDPFULRCDP-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>23.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729072 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Strategic Pathways

Condensation Reactions for the Synthesis of Methyl 2-cyano-3-(dimethylamino)acrylate

Condensation reactions form the cornerstone of synthetic strategies for this compound. Among these, the Knoevenagel condensation is a widely employed and powerful tool for the formation of the crucial carbon-carbon double bond in the target molecule.

Knoevenagel Condensation Approaches

The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with a carbonyl compound. In the context of this compound synthesis, this typically involves the reaction of methyl cyanoacetate (B8463686) (an activated methylene compound) with a dimethylformamide derivative.

A primary route to this compound involves the reaction of methyl cyanoacetate with a dimethylformamide derivative, such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). DMF-DMA serves as both a reactant and a dehydrating agent, facilitating the condensation. The reaction of 2-cyanoacetanilide with N,N-dimethylformamide dimethylacetal, for instance, is heated to produce the corresponding 2-cyano-3-dimethylamino-acrylanilide, showcasing a similar transformation. youtube.com Enamines, such as the dimethylamino group in the target molecule, are versatile synthetic intermediates used in the synthesis of a variety of organic compounds. lookchem.com

The Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent typically formed from dimethylformamide and an acid chloride, also presents a pathway for the synthesis of related 2-cyano-3-dimethylamino-N-phenylacrylamides. researchgate.net This highlights the versatility of dimethylformamide derivatives in accessing this class of compounds.

The efficiency of the Knoevenagel condensation for the synthesis of cyanoacrylates can be significantly influenced by the choice of catalyst and reaction conditions. A variety of catalysts have been explored to promote this transformation, ranging from basic catalysts to more complex systems.

Triphenylphosphine (B44618) has been demonstrated as an efficient catalyst for a mild, solvent-free Knoevenagel condensation of aldehydes with ethyl cyanoacetate to yield α-cyanoacrylates. nih.gov This method offers high conversions and cleaner reaction profiles. nih.gov Other catalytic systems that have been successfully employed for Knoevenagel condensations include diisopropylethylammonium acetate (B1210297) (DIPEAc), which has been shown to be effective for the synthesis of cyanoacrylates from aldehydes and ethyl cyanoacetate, offering high yields and short reaction times. mdpi.com The use of biogenic carbonates has also been investigated as a catalyst for the solvent-free synthesis of furan-based cyanoacrylate derivatives. scielo.org.mx

The following table summarizes various catalytic systems and their effectiveness in Knoevenagel condensation reactions for the synthesis of cyanoacrylate derivatives.

| Catalyst | Reactants | Solvent | Key Advantages |

| Triphenylphosphine | Aldehydes, Ethyl Cyanoacetate | Solvent-free | Mild conditions, high conversions, clean reaction |

| Diisopropylethylammonium Acetate (DIPEAc) | Aldehydes, Ethyl Cyanoacetate | - | High yields, short reaction times |

| Biogenic Carbonates | 5-HMF derivatives, Active Methylene Compounds | Solvent-free | Green catalyst, good yields |

Decarboxylative Methodologies in Synthesis

Decarboxylative methodologies offer an alternative approach to the synthesis of α,β-unsaturated compounds. The Doebner modification of the Knoevenagel condensation is a prime example, which involves a pyridine-induced decarboxylation following the initial condensation. organic-chemistry.org This approach is particularly relevant when using a carboxylic acid-containing active methylene compound, such as cyanoacetic acid.

In a typical Doebner-Knoevenagel reaction, an aldehyde or ketone is condensed with a compound like malonic acid in the presence of pyridine (B92270) and a catalytic amount of piperidine. The intermediate formed then undergoes decarboxylation to yield the α,β-unsaturated carboxylic acid. While a direct application of this method for the synthesis of this compound using cyanoacetic acid and a dimethylformamide derivative is not extensively detailed in the reviewed literature, the principle of a decarboxylative condensation provides a viable synthetic strategy. The reaction would likely proceed through the condensation of cyanoacetic acid with a suitable dimethylformamide equivalent, followed by in-situ decarboxylation and subsequent esterification to yield the final methyl acrylate (B77674) product.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being integrated into the synthetic design of chemical compounds to minimize environmental impact. Key aspects include the use of safer solvents, energy efficiency, and the development of catalytic processes.

Solvent-Free Reaction Conditions

A significant advancement in the green synthesis of cyanoacrylates is the development of solvent-free reaction conditions. Performing reactions without a solvent reduces waste, simplifies purification processes, and can often lead to improved reaction rates and yields.

The use of triphenylphosphine as a catalyst for the Knoevenagel condensation of aldehydes with ethyl cyanoacetate has been successfully demonstrated under solvent-free conditions, providing excellent yields of the corresponding (E)-α-cyanoacrylates. nih.gov This method is applicable to a wide range of aldehydes and is noted for its operational simplicity. nih.gov Similarly, the synthesis of certain furan-based cyanoacrylate derivatives has been achieved in high yields under solvent-free conditions using biogenic carbonates as a catalyst. scielo.org.mx These examples underscore the potential of eliminating organic solvents in the synthesis of this compound and related compounds, aligning with the core tenets of green chemistry.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This is attributed to the efficient and uniform heating of the reaction mixture. For the synthesis of enamine structures similar to this compound, microwave irradiation has proven to be highly effective.

The reaction of active methylene compounds with DMFDMA can be significantly expedited under microwave conditions. For instance, the synthesis of 5-aryl-3-((dimethylamino)methylene)furan-2(3H)-ones, which involves a similar condensation with DMFDMA, was successfully performed in a sealed vessel reactor. mdpi.com Heating a mixture of the furanone and DMFDMA in toluene (B28343) at 130 °C for just 6 minutes resulted in a 90% yield of the desired enamine product. mdpi.com This contrasts sharply with conventional heating in the same solvent, which required 2 hours to achieve a 75% yield. mdpi.com

Similarly, a facile synthesis of (E)-3-methylthio-3-substituted arylamino-2-cyanoacrylates was achieved under microwave irradiation, affording moderate to high yields (64.0% ~ 93.5%) in 30 minutes at a relatively low temperature of 50°C. mdpi.comresearchgate.net These examples underscore the potential of microwave-assisted protocols for the rapid and efficient synthesis of this compound. The key advantages include a drastic reduction in reaction time and potentially milder reaction conditions.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Enamine Data derived from the synthesis of 5-(4-chlorophenyl)-3-((dimethylamino)methylene)furan-2(3H)-one. mdpi.com

| Method | Solvent | Temperature (°C) | Time | Yield (%) |

| Conventional Heating | Toluene | 110 | 2 h | 75 |

| Microwave Irradiation | Toluene | 130 | 6 min | 90 |

Application of Organocatalysts and Other Environmentally Benign Catalysts

The synthesis of this compound from methyl cyanoacetate and DMFDMA is notable for often proceeding efficiently without the need for a catalyst. researchgate.netresearchgate.netresearchgate.net The reaction is typically driven by heating the neat reactants or using a high-boiling solvent to facilitate the removal of the methanol (B129727) byproduct, which shifts the equilibrium towards the product. researchgate.net This catalyst-free approach is inherently green as it avoids the use of potentially toxic or expensive metal catalysts and simplifies the purification process.

However, in the broader context of Knoevenagel-type condensations, the development of environmentally benign catalysts is a significant area of research. Organocatalysts, which are small organic molecules, have been successfully employed to promote similar transformations under mild conditions. For example, boric acid has been used as an effective, inexpensive, and environmentally friendly catalyst for the Knoevenagel condensation of aldehydes with active methylene compounds in an ethanol-water mixture at room temperature. sciforum.net Enzymes, such as lipoprotein lipase, have also been shown to catalyze these reactions, representing a biocatalytic approach to the formation of substituted acrylates. researchgate.net

While the direct reaction with DMFDMA may not require a catalyst, these green catalytic systems could be explored to potentially lower the reaction temperature or further improve efficiency, particularly in industrial settings where energy consumption is a key consideration. The use of a mild organocatalyst could also be beneficial if more sensitive substrates are involved in analogous reactions.

Optimization Strategies for Synthetic Yields and Process Efficiency

Optimizing the synthesis of this compound involves careful consideration of several reaction parameters to maximize yield and purity while minimizing reaction time and energy usage.

Reaction Temperature and Method: As demonstrated in related syntheses, temperature plays a crucial role. While conventional heating in a solvent like toluene at reflux (approx. 110°C) can provide good yields, microwave irradiation can achieve higher yields in a fraction of the time, albeit sometimes at a higher temperature (e.g., 130°C). mdpi.com The choice between these methods depends on the available equipment and the scale of the reaction.

Solvent Selection: The choice of solvent can significantly impact reaction efficiency. In the synthesis of analogous enamines from furanones and DMFDMA, toluene was found to be superior to more polar solvents like ethanol (B145695) and acetonitrile (B52724) under conventional heating. mdpi.com A non-polar, high-boiling solvent can aid in the azeotropic removal of the methanol byproduct, driving the reaction forward.

Reactant Ratio: The stoichiometry of the reactants, methyl cyanoacetate and DMFDMA, should be optimized. While a 1:1 molar ratio is the theoretical requirement, a slight excess of the more volatile or reactive component, DMFDMA, may be used to ensure complete conversion of the active methylene compound.

Byproduct Removal: The condensation reaction produces methanol as a byproduct. researchgate.net Efficient removal of methanol is critical for driving the reaction equilibrium towards the product side. On a laboratory scale, this can be achieved by performing the reaction in an open flask (if reactants are not too volatile) or using a Dean-Stark apparatus with a suitable solvent. For industrial processes, continuous removal through distillation is a key optimization strategy.

Table 2: Effect of Solvent on a Conventionally Heated Enamine Synthesis Data derived from the synthesis of 5-(4-chlorophenyl)-3-((dimethylamino)methylene)furan-2(3H)-one. mdpi.com

| Solvent | Temperature (°C) | Time | Yield (%) |

| Ethanol | 80 | 3 h | 50 |

| Acetonitrile | 80 | 2.5 h | 50 |

| Benzene (B151609) | 80 | 2 h | 65 |

| Toluene | 110 | 2 h | 75 |

Industrial-Scale Preparation Protocols and Considerations

The industrial production of this compound falls under the category of fine chemical manufacturing, where purity and consistency are paramount. manasalifesciences.comcuriaglobal.com Scaling up the synthesis from laboratory to industrial production requires addressing several key considerations.

Reaction Vessel and Process Type: The reaction is typically carried out in batch reactors. Given the nature of the reactants and the formation of a methanol byproduct, these reactors must be equipped with efficient heating, stirring, and distillation capabilities to allow for precise temperature control and continuous removal of methanol.

Reagent Handling: DMFDMA is a moisture-sensitive and reactive compound. researchgate.net Industrial protocols require handling it under inert and dry conditions to prevent decomposition and ensure consistent reactivity. Large-scale storage and transfer systems must be designed to exclude atmospheric moisture.

Work-up and Purification: Unlike the industrial synthesis of common cyanoacrylate monomers for adhesives, which involves a complex process of polymerization followed by thermal depolymerization (cracking), the synthesis of this enamine intermediate is more direct. mdpi.comgoogle.com After the reaction is complete, the main purification step involves the removal of the solvent and any excess DMFDMA, typically via distillation under reduced pressure. The final product, if solid, can be further purified by recrystallization from a suitable solvent, such as ethanol, to achieve the high purity standards required for fine chemicals. mdpi.com

Safety and Environmental Concerns: On a large scale, the exothermic nature of the reaction may need to be managed through controlled addition of reagents and efficient cooling systems. While the reaction can be catalyst-free, the solvents and reagents must be handled in accordance with industrial safety standards. Solvent recovery and recycling are important considerations to enhance the economic and environmental viability of the process.

Reactivity Profiles and Mechanistic Investigations

Nucleophilic Addition and Substitution Reactions of the Acrylate (B77674) Moiety

The electronic properties of the acrylate system, influenced by the electron-withdrawing cyano and ester groups and the electron-donating dimethylamino group, create a polarized double bond. This makes the β-carbon atom highly electrophilic and prone to attack by nucleophiles, primarily through nucleophilic addition and substitution pathways.

Reactions with Hydrazine (B178648) Derivatives Leading to Heterocycle Formation

The reaction of enaminonitriles, such as Methyl 2-cyano-3-(dimethylamino)acrylate, with hydrazine and its derivatives is a well-established method for the synthesis of nitrogen-containing heterocycles. researchgate.netbeilstein-journals.org The reaction typically proceeds through an initial nucleophilic attack by the hydrazine on the electrophilic β-carbon of the acrylate. This is followed by an intramolecular cyclization and the elimination of a dimethylamine (B145610) molecule to yield stable heterocyclic systems. researchgate.netarkat-usa.org This pathway is particularly effective for constructing pyrazole (B372694) rings. arkat-usa.org

For instance, the reaction with hydrazine hydrate (B1144303) involves the formation of an intermediate which readily cyclizes to produce aminopyrazole derivatives. The cyano and enamine groups are the primary sites of interaction, while other functional groups on the molecule may remain unaffected. beilstein-journals.org

Michael Addition Pathways and their Synthetic Utility

The polarized nature of the carbon-carbon double bond in this compound makes it an excellent Michael acceptor. researchgate.net In a Michael reaction, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated system. researchgate.net This 1,4-conjugate addition is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net

A variety of nucleophiles, including amines, thiols, and carbanions, can participate in Michael addition reactions with acrylate systems. nih.govresearchgate.net The reaction is often catalyzed by a base, which serves to generate the nucleophilic species. The synthetic utility of this pathway is vast, allowing for the introduction of diverse functional groups and the construction of more complex molecular frameworks from simple precursors. The resulting adducts can then be used in subsequent synthetic steps.

Table 1: Examples of Nucleophiles in Michael Addition Reactions

| Nucleophile Type | Example Species | Resulting Bond |

|---|---|---|

| Amine (Aza-Michael) | Benzylamine | C-N |

| Thiol (Thia-Michael) | Thiophenol | C-S |

| Carbon Nucleophile | Diethyl malonate | C-C |

Reactions with Diverse Amines and Other Nucleophilic Species

Beyond hydrazine, this compound reacts with a wide array of amines and other nucleophiles. The dimethylamino group can act as a leaving group, facilitating a nucleophilic vinylic substitution reaction. In this process, a nucleophile attacks the β-carbon, leading to the displacement of the dimethylamino group.

Studies on analogous systems have shown reactions with various cyclic and acyclic secondary amines such as piperidine, pyrrolidine, and morpholine. researchgate.net The course of the reaction, whether it proceeds via addition or substitution, is influenced by the nature of the nucleophile and the reaction conditions. Primary and secondary amines can undergo aza-Michael addition to the acrylate double bond. researchgate.net This reaction can be reversible and is a key step in the synthesis of many nitrogen-containing compounds. nih.gov

Cyclization Reactions and Derivatization into Complex Heterocyclic Scaffolds

The true synthetic power of this compound is realized in its use as a precursor for complex heterocyclic scaffolds. By reacting with binucleophilic reagents, it can undergo cyclization to form a variety of five- and six-membered rings, which are core structures in many pharmaceutically important molecules. researchgate.netarkat-usa.orgchim.it

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives is a prominent application of this compound's reactivity. arkat-usa.orgchim.it Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms and are found in numerous bioactive compounds. arkat-usa.org

The most common method for synthesizing pyrazoles from this substrate involves a condensation reaction with hydrazine or substituted hydrazines. researchgate.netbeilstein-journals.org The reaction mechanism is a classic example of heterocycle formation:

Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the electrophilic β-carbon of the acrylate.

Intermediate Formation: This addition leads to an open-chain intermediate.

Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the nitrile carbon atom.

Tautomerization & Elimination: The resulting cyclic intermediate tautomerizes and eliminates dimethylamine to form the stable, aromatic pyrazole ring.

This reaction is highly regioselective and provides a straightforward entry into functionalized aminopyrazoles. researchgate.netarkat-usa.org

Table 2: General Scheme for Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Key Steps | Product Class |

|---|---|---|---|

| This compound | Hydrazine Hydrate | Addition, Cyclization, Elimination | 5-Aminopyrazole-4-carboxylate |

| This compound | Phenylhydrazine | Addition, Cyclization, Elimination | 1-Phenyl-5-aminopyrazole-4-carboxylate |

Formation of Pyrimidine Derivatives

In addition to five-membered rings, this compound is a valuable synthon for six-membered pyrimidine derivatives. arkat-usa.org Pyrimidines are fundamental components of nucleic acids and are prevalent in medicinal chemistry. thieme-connect.de

The formation of a pyrimidine ring requires a three-carbon fragment to react with a reagent containing an N-C-N unit, such as guanidine (B92328) or amidines. researchgate.net In this context, the acrylate acts as the C-C-C component. The reaction with guanidine, for example, proceeds via a sequence of addition and substitution reactions, followed by cyclization to afford diaminopyrimidine derivatives. researchgate.net The versatility of this approach allows for the synthesis of a wide range of substituted pyrimidines by varying the N-C-N reagent.

Mechanistic Elucidation of Key Transformations

The distinct reactivity of this compound stems from its classification as a push-pull olefin. wikipedia.orgresearchgate.net The electron-donating dimethylamino group (-N(CH₃)₂) pushes electron density across the C=C double bond to the electron-withdrawing cyano (-CN) and methyl ester (-COOCH₃) groups. This electronic arrangement leads to a highly polarized π-system, a reduced rotational barrier around the central C=C bond, and unique conformational behavior, all of which have been subjects of detailed mechanistic studies. wikipedia.orgresearchgate.net

Computational chemistry provides powerful tools for understanding the transformations of push-pull alkenes. A key mechanistic feature investigated is the restricted rotation around the central C=C bond, which has a lower double bond character compared to simple alkenes. Theoretical studies using ab initio methods, such as Møller-Plesset perturbation theory (MP2), have been employed to map the potential energy surface for this rotational process. researchgate.netacs.orgnih.gov

These calculations identify the ground state (GS) geometries and the corresponding transition states (TS) for rotation. The energy difference between the GS and the TS provides the free energy of activation (ΔG‡), or the rotational barrier. For this compound (MCDMAA), theoretical studies have explored its conformational possibilities, revealing the existence of different conformers based on the orientation of the methylester and dimethylamino groups. researchgate.net The transition state for C=C bond rotation in such push-pull systems is characterized by a 90° twist, which disrupts the π-conjugation and leads to a biradical or zwitterionic character. The stability of this transition state is influenced by the strength of the donor and acceptor groups.

Table 1: Theoretical Analysis of Isomers and Conformers for this compound (MCDMAA)

| Computational Method | Basis Set | Finding | Reference |

| Ab initio MP2 | 6-311++G** | The compound exists as a pure E isomer. | researchgate.net |

| Vibrational Spectroscopy | - | Revealed the existence of two conformers (EZa and EEa) based on the orientation of the methylester group. | researchgate.net |

| Dynamic NMR | - | Used experimentally to determine rotational barriers in various push-pull alkenes. | acs.orgnih.gov |

| HF and MP2 Theory | Various | Used to calculate the geometries of ground states (GS) and transition states (TS) for C=C bond rotation. | acs.orgnih.gov |

This table summarizes the types of computational and experimental methods used to study the structure and dynamics of MCDMAA and related push-pull systems.

The electronic structure of this compound is fundamentally defined by intramolecular charge transfer (ICT). nih.gov The push-pull effect creates a permanent dipole moment, with electron density shifted from the nitrogen atom towards the cyano and carbonyl groups. This charge separation is crucial to its reactivity and has been modeled using various computational techniques.

One effective method is Natural Bond Orbital (NBO) analysis. NBO analysis provides a quantitative description of the electronic structure by studying the occupation of bonding (π) and antibonding (π) orbitals. acs.orgnih.gov In push-pull systems, the interaction between the donor's lone pair orbital (n) and the acceptor's π orbital leads to significant electron delocalization. The occupation numbers of the π orbital of the central C=C bond can quantitatively describe the acceptor strength, while the occupation numbers of the corresponding π* orbital reflect the donor strength. nih.gov This modeling provides a precise measure of the push-pull effect.

Furthermore, advanced models based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are used to study the excited states of push-pull molecules. rsc.org These studies analyze the transition between a locally excited (LE) state and a charge-transfer (CT) state. For this compound, such models would show a ground state with significant charge separation and an excited state where electron transfer is even more pronounced. The solvent environment plays a critical role, as polar solvents can stabilize the charge-separated CT state, influencing the molecule's photophysical properties and reactivity. rsc.org

Structural Characterization and Spectroscopic Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR have been employed to study methyl 2-cyano-3-(dimethylamino)acrylate, confirming its isomeric and conformational properties. researchgate.net

Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms within a molecule. For this compound, ¹H NMR is crucial for confirming the presence of the methyl ester, dimethylamino, and vinylic protons. Spectroscopic studies have revealed that the compound exists as a pure E isomer, a determination made possible by analyzing the chemical shifts and coupling constants of the olefinic proton. researchgate.net

Table 1: Expected ¹H NMR Chemical Shift Assignments for this compound Note: This table represents typical chemical shift ranges for the proton environments in this molecule. Actual values may vary based on the solvent and spectrometer frequency.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Vinylic Proton (-CH=) | 7.5 - 8.0 | Singlet (s) | 1H |

| Methyl Ester (-OCH₃) | 3.6 - 3.8 | Singlet (s) | 3H |

| Dimethylamino (-N(CH₃)₂) | 2.9 - 3.3 | Singlet (s) | 6H |

Carbon-13 NMR (¹³C NMR) is used to map the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environment (e.g., sp³, sp², carbonyl). The spectrum of this compound is expected to show distinct resonances for the carbonyl carbon, olefinic carbons, cyano carbon, and the methyl carbons of the ester and dimethylamino groups. libretexts.orglibretexts.org The low-field region of the spectrum is typically dominated by signals from sp²-hybridized carbons, including the particularly deshielded carbonyl carbon. libretexts.orglibretexts.org

Table 2: Expected ¹³C NMR Chemical Shift Assignments for this compound Note: This table illustrates characteristic chemical shift ranges for the carbon environments in this molecule.

| Carbon Type | Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | 160 - 170 |

| Vinylic Carbon (=C(CN)COOCH₃) | 150 - 160 |

| Cyano Carbon (C≡N) | 115 - 125 |

| Vinylic Carbon (=CH-N) | 90 - 100 |

| Methyl Ester Carbon (-OCH₃) | 50 - 55 |

| Dimethylamino Carbons (-N(CH₃)₂) | 35 - 45 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the precise molecular weight of a compound, confirming its elemental composition. For this compound (C₇H₁₀N₂O₂), the expected monoisotopic mass is 154.0742 g/mol , which would be confirmed by the observation of a molecular ion peak ([M]⁺) at m/z ≈ 154. nih.gov Further analysis of the fragmentation pattern provides corroborating evidence for the compound's structure.

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. The IR spectrum of this compound displays distinct absorption bands that confirm its key structural features. researchgate.net The presence of a strong absorption band around 2200-2230 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. The ester group is identified by a strong carbonyl (C=O) stretch typically found near 1700-1725 cm⁻¹. Other significant peaks include those for the C=C double bond and C-N stretching. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretch | ~2220 |

| Carbonyl (C=O) | Stretch | ~1715 |

| Alkene (C=C) | Stretch | ~1600 |

| C-O (Ester) | Stretch | ~1250 |

| C-N | Stretch | ~1150 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in a crystal. The solid-state structure of methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate has been determined, offering definitive data on bond lengths, bond angles, and intermolecular interactions. nih.gov The compound crystallizes in the triclinic system. nih.gov In the crystal lattice, molecules are linked into inversion dimers through bifurcated C—H···O hydrogen bonds, which are further connected by C—H···N hydrogen bonds to form chains. nih.gov

Table 4: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Chemical Formula | C₇H₁₀N₂O₂ |

| Formula Weight | 154.17 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.1102 (5) |

| b (Å) | 7.8170 (5) |

| c (Å) | 8.2454 (6) |

| α (°) | 97.270 (6) |

| β (°) | 93.431 (6) |

| γ (°) | 115.680 (7) |

| Volume (ų) | 406.31 (5) |

| Z | 2 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Data sourced from Kant et al. (2012). nih.gov |

The crystallographic data also provides critical insights into the molecule's conformation. The structure of this compound is nearly planar, though the dimethylamino group is slightly twisted relative to the acrylate (B77674) fragment. nih.gov The dihedral angle between these two components is reported to be 11.6 (1)°. nih.gov This slight deviation from planarity is a common feature in such push-pull systems. The stereochemistry at the double bond is confirmed as the E-configuration, which is consistent with the findings from NMR spectroscopy. researchgate.netnih.gov

Intermolecular Interactions and Hydrogen Bonding Networks in Crystal Lattices

The crystal structure of this compound is stabilized by a network of weak intermolecular interactions. In the solid state, the molecule exhibits a nearly planar conformation. The dimethylamino group is only slightly twisted out of the plane of the acrylate fragment, with a dihedral angle of 11.6 (1)°. nih.gov This planarity facilitates efficient crystal packing.

The key interactions governing the crystal lattice are non-classical hydrogen bonds. The crystal structure features pairs of bifurcated C—H···O hydrogen bonds, which link molecules into inversion dimers. nih.gov Specifically, these interactions involve the methyl and vinyl hydrogens acting as donors to the carbonyl oxygen atom (O1) of an adjacent molecule. These dimers are further interconnected by C—H···N hydrogen bonds, creating chains that propagate along the a-axis of the crystal. nih.gov This arrangement highlights the role of weak, directional interactions in defining the supramolecular architecture of the crystal.

Table 1: Hydrogen Bond Geometry for this compound Data sourced from Kant et al., 2012. nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C3—H3···O1 | 0.93 | 2.56 | 3.444 (2) | 159 |

| C4—H4A···O1 | 0.96 | 2.56 | 3.491 (2) | 164 |

| C6—H6B···N1 | 0.96 | 2.61 | 3.491 (2) | 153 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to investigate the electronic transitions within a molecule. For compounds like this compound, which possess a "push-pull" electronic structure (an electron-donating dimethylamino group and electron-withdrawing cyano and ester groups connected by a π-system), intense absorption bands corresponding to π → π* transitions are expected. These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The specific wavelength of maximum absorption (λmax) provides insight into the energy gap of this transition. While this technique is commonly applied to related cyanoacrylate derivatives to analyze their absorption properties, specific experimental UV-Vis spectral data for the title compound is not detailed in the reviewed literature. tandfonline.com

Photoluminescence (PL) Spectroscopy and Investigations into Emission Behavior

Photoluminescence (PL) spectroscopy is employed to study the emission of light from a substance after it has absorbed photons. This analysis provides information on a molecule's fluorescent or phosphorescent properties, including its emission wavelength, quantum yield, and excited-state lifetime. Many cyanoacrylate derivatives are known to exhibit fluorescence, and PL spectroscopy is the primary method for characterizing this emission behavior. tandfonline.com The technique can reveal how the molecular structure and environment influence the de-excitation pathways of the excited state. However, specific experimental photoluminescence data detailing the emission properties of this compound has not been reported in the surveyed scientific literature.

Cyclic Voltammetry for Electrochemical Properties and Frontier Molecular Orbital (FMO) Energy Levels

Cyclic voltammetry (CV) is an electrochemical method used to probe the redox behavior of a compound and to estimate the energy levels of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). By measuring the onset potentials for oxidation (E_ox) and reduction (E_red), the HOMO and LUMO energy levels can be calculated. The difference between these energy levels provides the electrochemical energy gap, which is a crucial parameter for electronic materials. This technique has been successfully applied to various related acrylate and cyanoacrylate compounds to determine their FMO energies. tandfonline.com Although CV is a standard method for characterizing such molecules, specific experimental values for the oxidation/reduction potentials and FMO energy levels of this compound are not available in the cited literature.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like Methyl 2-cyano-3-(dimethylamino)acrylate to predict a variety of properties with high accuracy.

DFT calculations are highly effective for determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For the related compound, ethyl 2-cyano-3-N,N-dimethylamino acrylate (B77674), DFT calculations using the B3LYP functional and 6-31G basis sets have been performed. nih.gov These studies suggest the potential for two structural isomers: a more stable s-cis and a less stable s-trans isomer, with a calculated enthalpy difference of 2.85 kcal/mol. nih.gov The optimized molecular geometry from these calculations aligns well with experimental data from X-ray analysis, indicating a preferential s-cis conformation for the molecule in its solid state. nih.gov

Experimental X-ray crystallography data for Methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate reveals that the dimethylamino group is slightly twisted in relation to the acrylate fragment, with a dihedral angle of 11.6 (1)°. nih.gov Theoretical studies on the ethyl analog confirm that the molecule possesses an almost planar conformation, with the cyanide group also situated in the molecular plane; the deviation from planarity is reported not to exceed 3 degrees. nih.gov This planarity is a key feature of its electronic structure, suggesting delocalization of electrons across the molecule.

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Method | DFT/B3LYP with 6-31G(d) basis set | A common and reliable level of theory for optimizing geometry and calculating electronic properties. researchgate.net |

| Conformational Isomers | Existence of s-cis and s-trans isomers | Theoretical calculations predict the s-cis isomer is more stable by 2.85 kcal/mol. nih.gov |

| Molecular Geometry | Planarity and Dihedral Angles | The molecule is nearly planar, which influences its electronic and reactive properties. The calculated geometry shows good agreement with experimental X-ray data. nih.govnih.gov |

Non-covalent interactions, such as hydrogen bonds, are crucial for understanding the crystal packing and supramolecular chemistry of a compound. The crystal structure of this compound is stabilized by such interactions. nih.gov Specifically, molecules are linked into inversion dimers through pairs of bifurcated C—H···O hydrogen bonds. nih.gov These dimers are further connected by C—H···N hydrogen bonds, forming chains within the crystal lattice. nih.gov

| Interaction Type | Atoms Involved (Donor-H···Acceptor) | Role in Crystal Structure |

|---|---|---|

| Hydrogen Bond (bifurcated) | C3—H3···O1 and C4—H4A···O1 | Links molecules to form dimers. nih.gov |

| Hydrogen Bond | C7—H7C···N2 | Connects dimers into chains along the a-axis. nih.gov |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. numberanalytics.com The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comresearchgate.net The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital most likely to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A small gap suggests that the molecule can be easily excited and is generally more reactive, whereas a large gap indicates high kinetic stability. researchgate.netlibretexts.org DFT calculations are routinely used to compute the energies of these frontier orbitals and the resulting energy gap. This analysis helps in predicting the reactive sites of this compound and its potential behavior in various chemical reactions.

| Concept | Definition | Significance for Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest-energy molecular orbital that is occupied by electrons. numberanalytics.com | Represents the ability to donate electrons; acts as a nucleophile. researchgate.net |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy molecular orbital that is unoccupied by electrons. numberanalytics.com | Represents the ability to accept electrons; acts as an electrophile. researchgate.net |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). researchgate.net | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. numberanalytics.comresearchgate.net |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. While specific docking studies for this compound are not widely reported, the methodology is frequently applied to structurally similar acrylate derivatives to explore their potential as therapeutic agents.

For instance, novel acrylate-based derivatives have been investigated as potential anticancer agents through docking studies targeting the colchicine-binding site of tubulin. researchgate.net Similarly, metal complexes of another acrylate derivative were evaluated for their antibacterial potential through docking against specific bacterial proteins. mdpi.com These studies illustrate how molecular docking could be applied to this compound to screen for potential biological targets and to understand the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that would stabilize its binding within a protein's active site.

Simulation and Prediction of Reaction Mechanisms

Computational chemistry, particularly DFT, is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and calculate activation energies, providing a detailed, step-by-step understanding of how reactants are converted into products.

Studies on related cyanoacrylate systems demonstrate this application. For example, the reaction mechanism of ethyl 2-cyano-3,3-bis(methylthio)acrylate with amidrazones to form mercapto pyrazole (B372694) derivatives has been discussed and investigated, with computational methods playing a role in differentiating between possible alternative structures and pathways. researchgate.net Such an approach could be used for this compound to predict its reactivity with various nucleophiles and electrophiles, simulate cycloaddition reactions, or understand its polymerization behavior by modeling the reaction pathways and energetic barriers involved.

Theoretical Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic parameters, which serves as a valuable tool for confirming experimentally determined structures. For the ethyl analog of this compound, quantum chemical calculations have been used to determine vibrational frequencies and NMR chemical shifts. researchgate.net

The calculated vibrational frequencies correspond to infrared (IR) and Raman spectra, helping to assign the observed spectral bands to specific molecular motions. Furthermore, the gauge-independent atomic orbital (GIAO) method, a DFT-based approach, is used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net Studies have shown that the results from these theoretical calculations are in good agreement with experimental spectroscopic data, validating both the computational method and the experimental structure determination. researchgate.net

| Spectroscopic Technique | Predicted Parameter | Computational Method |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational Frequencies | DFT/B3LYP calculations. researchgate.net |

| Nuclear Magnetic Resonance (NMR) | 1H and 13C Chemical Shifts | Gauge-Independent Atomic Orbital (GIAO) method with DFT. researchgate.net |

Applications and Advanced Materials Chemistry

Role as Synthetic Intermediates in Pharmaceutical and Medicament Synthesis

The compound is a valuable precursor in the creation of various pharmaceuticals. A new protocol has been developed for the facile synthesis of both Rufinamide and Allopurinol utilizing N,N-dimethylamino acrylate (B77674) derivatives researchgate.net.

While research has been conducted on synthesizing novel methacrylate (B99206) monomers containing a quinolone moiety for antibacterial applications, the direct use of Methyl 2-cyano-3-(dimethylamino)acrylate as a precursor for fluoroquinolone antibacterials is not extensively detailed in the available literature. researchgate.net. Studies have shown that modifying fluoroquinolones at the C-3 position can convert their primary activity from antibacterial to cytotoxic, indicating the chemical versatility of this class of compounds researchgate.net. The development of polymers containing norfloxacin, a quinolone antibiotic, has also been explored for creating materials with antibacterial properties researchgate.net.

N,N-dimethylamino acrylate derivatives are utilized as key building blocks in a modern synthesis protocol for Rufinamide. researchgate.net. Rufinamide, a triazole derivative, is an anticonvulsant medication used to treat various forms of epilepsy, including Lennox-Gastaut Syndrome researchgate.net. The synthesis leverages the reactivity of the acrylate derivative in a cycloaddition reaction, where the dimethylamine (B145610) group acts as a leaving group during the process researchgate.net.

Table 1: Key Synthetic Step for Rufinamide

| Reactant 1 | Reactant 2 | Key Process | Resulting Medication |

| 2,6-difluorobenzyl azide | Methyl-2-(dimethylamino)ethyl acrylate | Cycloaddition Reaction | Rufinamide |

A facile synthesis for Allopurinol, a medication for treating gout, has been developed using N,N-dimethylamino acrylate derivatives researchgate.net. Allopurinol is a structural isomer of hypoxanthine (B114508) and functions as an inhibitor of the enzyme xanthine (B1682287) oxidase, which is crucial in the production of uric acid researchgate.net. The developed protocol utilizes Ethyl-2-cyano-3-(dimethylamino)acrylate, a closely related ethyl ester derivative, which is reacted with hydrazine (B178648) hydrate (B1144303) in methanol (B129727) researchgate.net. This reaction forms a 3-Amino-4-carbethoxy pyrazole (B372694) sulfate (B86663) salt, a key intermediate in the formation of the final Allopurinol structure researchgate.net. Alternative synthesis pathways for Allopurinol have also been developed starting from materials such as cyanoacetamide or 3-morpholino-2-cyanoacrylamide (B8777136) googleapis.comgoogle.com.

Table 2: Allopurinol Synthesis Intermediate

| Starting Material | Reagent | Key Intermediate |

| Ethyl-2-cyano-3-(dimethylamino)acrylate | Hydrazine Hydrate | 3-Amino-4-carbethoxy pyrazole sulfate salt |

While this compound itself has not been the direct subject of anti-inflammatory studies in the provided research, the broader class of compounds containing the cyanoacrylamide scaffold has shown significant potential. For instance, the compound (E)-2-cyano-N,3-diphenylacrylamide was developed and demonstrated notable anti-inflammatory activity in both in vitro and in vivo models mdpi.com. This derivative was found to significantly reduce the production of inflammatory mediators such as nitrite, IL-1β, and TNFα mdpi.com. Another study on a cyanoacetohydrazide derivative, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide, also confirmed anti-inflammatory effects, suggesting that the cyano-acylhydrazone structure is a promising pharmacophore for developing new anti-inflammatory agents mdpi.com. These findings highlight the therapeutic potential of the cyanoacrylamide chemical class in the treatment of inflammatory diseases mdpi.com.

The cytotoxic potential of molecules containing the cyanoacrylamide moiety has been a subject of investigation in cancer research. Studies on novel (E)‐2‐Cyano‐N‐(tetrahydrobenzo[b]thiophen‐2‐yl)acrylamide derivatives have revealed cytotoxic effects against breast carcinoma cell lines researchgate.net. Research has also explored converting antibacterial fluoroquinolones into antitumor agents by modifying the C-3 position, sometimes with structures derived from or related to cyano-containing precursors researchgate.net. These modified fluoroquinolones showed significant cytotoxic activity, demonstrating that the biological profile of a compound can be shifted from antibacterial to cytotoxic through chemical modification researchgate.net. This area of research indicates an interest in the cyano-containing chemical scaffold for developing new chemotherapeutic agents researchgate.net.

Functional Monomers in Polymer Chemistry

Methyl 2-cyanoacrylate, a related compound, is recognized for its ability to be copolymerized with conventional monomers through processes involving free radical initiators specialchem.com. Alkyl 2-cyanoacrylates are a family of vinyl monomers known for their high reactivity mdpi.com. The radical polymerization of methyl 2-cyanoacrylate has been studied, with kinetics showing it to be significantly more reactive than other common monomers like methyl methacrylate (MMA) and styrene (B11656) under the same conditions mdpi.com.

The polymers resulting from this process, such as poly(methyl 2-cyanoacrylate), exhibit distinct solubility characteristics. They are notably insoluble in common aromatic solvents like benzene (B151609) and toluene (B28343), as well as in alcohols, ketones, and chlorinated solvents mdpi.com. The reactivity ratios for the copolymerization of methyl 2-cyanoacrylate with various other monomers have been determined, indicating a high tendency for alternation in the polymer chain mdpi.com.

Controlled Radical Polymerization Approaches (e.g., RAFT, SET-LRP)

Controlled radical polymerization (CRP) techniques are essential for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. While specific studies detailing the polymerization of this compound using these methods are not prevalent, the principles of Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Single Electron Transfer-Living Radical Polymerization (SET-LRP) are applicable to acrylic monomers.

RAFT Polymerization: This technique allows for the synthesis of well-defined polymers through the use of a RAFT agent, which reversibly transfers between active and dormant polymer chains. The radical polymerization of related alkyl 2-cyanoacrylates has been successfully achieved using RAFT, demonstrating the viability of this method for monomers with similar functionalities. The process enables the creation of polymers with controlled structures, which is crucial for advanced material applications.

SET-LRP: This method utilizes a copper catalyst and a ligand to control the polymerization of monomers like acrylates and methacrylates. SET-LRP has been effectively used for the polymerization of various functional acrylates, achieving excellent control over molecular weight and distribution. Given its success with other acrylate monomers, SET-LRP presents a promising approach for the controlled polymerization of this compound to produce well-defined functional polymers.

Synthesis of Novel Functional Polymers and Copolymers

The incorporation of this compound into polymer chains imparts unique functionalities. The dimethylamino group can act as a proton acceptor or a site for quaternization, making the resulting polymers pH-responsive. The cyano and acrylate groups contribute to the polymer's polarity and electronic properties.

Copolymerization of this monomer with other vinyl monomers, such as styrene or other acrylates, allows for the tuning of material properties. For instance, creating copolymers can modify the thermal properties, solubility, and mechanical strength of the resulting material, expanding its range of potential applications in coatings, adhesives, and specialty plastics.

Development of Molecularly Imprinted Polymers (MIPs)

Molecularly Imprinted Polymers (MIPs) are synthetic polymers with tailor-made recognition sites for a specific target molecule. evitachem.com These materials are created by polymerizing functional monomers and a cross-linker in the presence of a template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and functionality to the template.

A derivative of this compound, (E)-4-(2-cyano-3-(dimethylamino)acryloyl)benzoic acid, has been successfully used as a template molecule to create MIPs. evitachem.com In this process, the template interacts with a functional monomer (methacrylic acid) through hydrogen bonding. evitachem.com The resulting polymer demonstrates selective recognition for the template molecule, showcasing the potential of using such acryloyl derivatives in the development of highly selective sensors, separation media, and catalysts. evitachem.com

Table 1: MIP Synthesis Using a Derivative of this compound

| Component | Role |

|---|---|

| (E)-4-(2-cyano-3-(dimethylamino) acryloyl) benzoic acid | Template Molecule |

| Methacrylic Acid (MAA) | Functional Monomer |

| CH3CN | Porgen (Solvent) |

| PET Waste | Source for Template |

This table is based on a study that utilized a derivative of the primary compound of interest to create molecularly imprinted polymers. evitachem.com

Development of Organic Charge Transfer (OCT) Materials and Optoelectronic Applications

The electronic structure of this compound, featuring both an electron-donating (dimethylamino) and electron-accepting (cyano, acrylate) groups, makes it a classic example of a "push-pull" system. This characteristic is highly desirable for creating organic charge transfer materials used in optoelectronics.

Design and Synthesis of Donor-π-Acceptor (D-π-A) Chromophores

Donor-π-Acceptor (D-π-A) chromophores are organic molecules designed to have a strong intramolecular charge transfer (ICT) upon photoexcitation. They consist of an electron donor and an electron acceptor unit linked by a π-conjugated bridge. The dimethylamino group in this compound serves as the donor, while the cyano and methyl ester groups act as acceptors. The carbon-carbon double bond of the acrylate functions as a minimal π-bridge.

This inherent D-π-A structure is responsible for the compound's potential nonlinear optical (NLO) properties and its use as a building block for more complex chromophores. By chemically modifying the donor, acceptor, or π-bridge, the electronic and optical properties can be precisely tuned for specific applications. For example, similar D-π-A dyes containing a cyanoacrylic acid acceptor have been synthesized for use in dye-sensitized solar cells.

Evaluation for Applications in Optoelectronic Devices

Materials built from D-π-A chromophores are evaluated for a range of optoelectronic applications. Their ability to exhibit strong charge transfer makes them suitable for:

Nonlinear Optics (NLO): Materials with high NLO response are used in technologies like optical switching and frequency conversion. The polar nature of push-pull molecules like this compound is a key indicator of potential NLO activity.

Dye-Sensitized Solar Cells (DSSCs): As demonstrated with related compounds, the D-π-A architecture is fundamental to the design of organic dyes that act as light-harvesters in DSSCs. The chromophore absorbs light, leading to an excited state from which an electron is injected into a semiconductor, generating a current.

Organic Light-Emitting Diodes (OLEDs): The electronic properties of D-π-A molecules can be tuned to emit light of specific colors, making them candidates for emissive layers in OLEDs.

Synthesis of Bioactive Natural Products and their Analogues

This compound belongs to the class of compounds known as enamines, which are versatile intermediates in organic synthesis. They are used in the construction of a wide variety of organic molecules, including pharmaceuticals and bioactive natural products.

The reactivity of the double bond and the presence of multiple functional groups allow this compound to participate in various chemical transformations. It can be used to build more complex molecular scaffolds, which form the core of many biologically active compounds. For instance, this compound has been reacted with 5-amino-3-(trifluoromethyl)-1H-pyrazole to synthesize pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which are classes of heterocyclic compounds often investigated for medicinal applications. Similarly, related cyanoacrylates have been used as starting materials for a range of other heterocyclic systems.

Future Directions and Emerging Research Avenues

Exploration of Novel and Diversified Synthetic Pathways

While the Knoevenagel condensation remains a foundational method for synthesizing α,β-unsaturated compounds, future research is directed towards developing more efficient, sustainable, and diverse synthetic routes. wikipedia.orgorientjchem.org The goal is to move beyond traditional methods that may involve harsh conditions or produce significant waste.

Key areas for exploration include:

Alternative Activation Methods: Photoinduced reactions, such as those involving hydrogen atom transfer (HAT) to electron-deficient alkenes, present an innovative strategy to circumvent the limitations of traditional polar reactions. gre.ac.uk Exploring visible light-mediated pathways could lead to highly selective and energy-efficient syntheses. beilstein-journals.org

Mechanochemistry: Solvent-free or liquid-assisted grinding (LAG) techniques are gaining traction as a green chemistry approach. rsc.orgbeilstein-journals.org Applying mechanochemistry to the synthesis of Methyl 2-cyano-3-(dimethylamino)acrylate could reduce solvent use, shorten reaction times, and potentially reveal new reactive intermediates.

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Catalyst Innovation | Higher yields, milder conditions, easier catalyst recovery, improved stereoselectivity. organic-chemistry.org | Development of recyclable solid catalysts; organocatalysis. |

| Photochemical Synthesis | High selectivity, low energy consumption, access to unique reaction pathways. gre.ac.ukbeilstein-journals.org | Visible-light photoredox catalysis; development of suitable photosensitizers. |

| Mechanochemistry | Reduced solvent usage, faster reaction rates, potential for new product discovery. beilstein-journals.org | Optimization of milling parameters; in-situ reaction monitoring. |

| Flow Chemistry | Enhanced safety, scalability, process control, and integration of synthesis steps. acs.orgchemanager-online.com | Reactor design; integration with real-time analytics for optimization. |

Advanced Mechanistic Investigations Utilizing Real-Time Spectroscopies

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes and controlling product outcomes. The application of real-time spectroscopic techniques to monitor reactions as they occur is a significant emerging trend. For reactions like the Knoevenagel condensation, in-situ monitoring can provide invaluable data on kinetics and the formation of transient species. rsc.orgbeilstein-journals.org

Future mechanistic studies will likely focus on:

Time-Resolved Spectroscopy: Techniques such as in-situ Raman spectroscopy and Powder X-ray Diffraction (PXRD) can be used to track the consumption of reactants and the formation of intermediates and products in real-time. rsc.org This approach has proven effective in studying mechanochemical reactions, revealing a direct link between solvent polarity and reaction kinetics and enabling the isolation of previously undetected intermediates. rsc.org

Transient Absorption Spectroscopy: For photochemical pathways, nanosecond transient absorption studies can help elucidate the nature and lifetime of excited states, providing insight into the efficiency of processes like intersystem crossing and triplet-triplet energy transfer that are critical in photoclick reactions. acs.org

Diversification of Chemical Transformations Beyond Established Reactions

The push-pull nature of this compound makes it a versatile building block for a variety of chemical transformations beyond simple additions. Its electron-deficient double bond is primed for participation in cycloaddition reactions, which are powerful tools for constructing complex cyclic molecules. wikipedia.orgchemistrytalk.org

Promising avenues for diversification include:

[2+2] Cycloaddition-Retroelectrocyclization (CA-RE): This type of "click-type" reaction between electron-rich alkynes and electron-deficient alkenes like this compound can produce highly substituted push-pull chromophores in a single, atom-economical step. beilstein-journals.org

[3+2] and [4+2] Cycloadditions: The compound can serve as the 2π-electron component in 1,3-dipolar cycloadditions to form five-membered heterocyclic rings, or as the dienophile in Diels-Alder reactions to create functionalized six-membered rings. chemistrytalk.orgbeilstein-journals.org

Higher-Order Cycloadditions: Exploration of more complex transformations, such as [6+4] cycloadditions, could yield intricate bicyclic systems, although controlling periselectivity remains a key challenge that may be addressed through metal mediation. organicreactions.org

Radical Additions: The alkene's electron-deficient character makes it an excellent acceptor for radical species. This opens the door for novel functionalization reactions, such as the visible light-mediated addition of 1,1-difluorinated radicals, to introduce fluorinated moieties into molecular structures. beilstein-journals.org

Development of New Applications in Advanced Materials Science and Engineering

The distinct electronic properties of push-pull systems are highly sought after in materials science. The intramolecular charge transfer character of this compound and its derivatives makes them prime candidates for advanced materials.

Future applications are being explored in:

Nonlinear Optics (NLO): Molecules with a strong push-pull effect can exhibit large second-order NLO responses, making them suitable for applications in optoelectronic devices, such as frequency doubling and optical switching. researchgate.netsamaterials.com Research will focus on incorporating this and related chromophores into polymers or crystalline materials to create functional NLO systems.

Organic Electronics: The tunable electronic properties of push-pull ethylenes suggest potential applications in organic semiconductors, photovoltaics, and as components in dye-sensitized solar cells. researchgate.netmdpi.com

Specialty Polymers: While cyanoacrylates are known for their use in adhesives, the functional groups on this compound offer handles for creating specialty polymers with tailored optical or electronic properties. drugfuture.com

Optical Sensing: The sensitivity of the electronic structure to the local environment could be exploited in the development of chemical sensors, where binding events could be transduced into a measurable optical signal. Cyanoacrylate-bonded optical fiber couplers have already been explored for acoustic sensing applications. optica.org

Computational Design and Rational Synthesis of Derivatives with Tailored Properties

Computational chemistry provides powerful predictive tools that can accelerate the discovery of new molecules with desired properties, reducing the need for extensive trial-and-error synthesis. Density Functional Theory (DFT) and other quantum chemical methods are particularly well-suited for studying push-pull systems. researchgate.netmdpi.comcoventry.ac.uk

Future research in this area will involve:

In Silico Screening: Computationally modeling derivatives of this compound by modifying the electron-donating and electron-withdrawing groups. This allows for the prediction of key properties such as the HOMO-LUMO gap, dipole moment, and hyperpolarizability, which are crucial for NLO and electronic applications. researchgate.net

Structure-Property Relationships: Using computational analysis to establish clear relationships between molecular structure and functional properties. This knowledge can guide the rational design of new derivatives with enhanced performance for specific applications.

Mechanistic Elucidation: DFT calculations can be used to map reaction energy profiles, identify transition states, and explain observed selectivity in chemical reactions, aiding in the development of new synthetic methods.

| Target Property | Molecular Feature to Modify | Computational Metric | Potential Application |

|---|---|---|---|

| Enhanced NLO Response | Strength/position of donor & acceptor groups | First hyperpolarizability (β) | Optoelectronics |

| Red-Shifted Absorption | Extended π-conjugation system | HOMO-LUMO energy gap | Dyes, Organic Photovoltaics |

| Improved Charge Transport | Molecular packing, intermolecular interactions | Transfer integrals, reorganization energy | Organic Semiconductors |

Integration with Flow Chemistry and Automation for Scalable and Sustainable Synthesis

The transition from traditional batch processing to continuous flow manufacturing represents a paradigm shift in chemical synthesis, offering significant advantages in safety, efficiency, and sustainability. chemanager-online.comethernet.edu.et The synthesis of fine chemicals and pharmaceutical intermediates is increasingly benefiting from this technology. acs.orgresearchgate.netazolifesciences.com

The integration of flow chemistry for the synthesis of this compound and its derivatives will focus on:

Process Intensification: Flow reactors offer superior heat and mass transfer compared to batch reactors, enabling the use of higher temperatures and pressures safely. chemanager-online.comjst.org.in This can dramatically reduce reaction times and improve yields.

Scalability and Safety: The small internal volume of flow reactors minimizes the risk associated with handling reactive intermediates or performing highly exothermic reactions. Scaling up production is achieved by running the system for longer periods or by numbering-up (running multiple reactors in parallel), rather than using larger, potentially more hazardous vessels. acs.orglonza.com

Automation and Optimization: Continuous flow systems can be integrated with real-time process analytical technology (PAT) and automated control systems. rsc.org This allows for rapid reaction optimization by systematically varying parameters like temperature, residence time, and stoichiometry, leading to more robust and reproducible manufacturing processes. researchgate.net

Sustainable Production: Flow chemistry reduces waste by improving yields and selectivity and allows for easier integration of catalytic systems, including immobilized catalysts that can be reused. mdpi.comrsc.org This aligns with the principles of green chemistry, making it a key technology for future sustainable chemical production. chemanager-online.com

常见问题

Q. What are the standard synthetic methodologies for Methyl 2-cyano-3-(dimethylamino)acrylate in academic settings?

The compound is typically synthesized via Knoevenagel condensation , a widely used method for α,β-unsaturated carbonyl systems. For example, analogous cyanoacrylates (e.g., methyl (E)-2-cyano-3-pyridyl acrylates) are synthesized by reacting cyanoacetic acid derivatives with aldehydes or ketones under acidic or basic catalysis. Reaction conditions often involve solvents like methanol or ethyl acetate, with drying agents such as CaCl₂ to drive the reaction to completion .

Q. Key steps :

- Equimolar mixing of cyanoacetate and dimethylamino-substituted aldehyde.

- Use of catalytic piperidine or acetic acid.

- Reflux in anhydrous conditions to prevent hydrolysis.

Q. Example reaction table :

| Reactants | Solvent | Catalyst | Temperature | Yield |

|---|---|---|---|---|

| Cyanoacetate + Aldehyde | Methanol | Piperidine | Reflux | ~65-75% |

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Characterization requires a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the acrylate backbone and substituent positions. For example, the dimethylamino group typically shows a singlet near δ 2.8–3.2 ppm .

- FTIR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester C=O) confirm functional groups.

- X-ray Crystallography : Resolves stereochemistry and molecular conformation, as demonstrated for structurally similar compounds (e.g., (E)-methyl 2-cyano-3-(2-methoxyphenyl)acrylate) .

- Elemental Analysis : Validates purity and molecular formula.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Wear neoprene gloves, splash-resistant goggles, and protective suits to avoid skin/eye contact .

- Ventilation : Use fume hoods or closed systems to minimize inhalation risks .

- Emergency Measures : Ensure immediate access to eye wash stations and safety showers. Contaminated clothing must be removed and laundered separately .

- Waste Disposal : Incinerate chemical waste to prevent environmental release .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound under varying conditions?

Yield optimization involves:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to methanol .

- Catalyst Selection : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) can improve regioselectivity.

- Temperature Control : Lower temperatures (0–5°C) may reduce side reactions in sensitive systems.

Q. Example optimization table :

| Condition | Standard Yield | Optimized Yield |

|---|---|---|

| Methanol, RT | 65% | - |

| DMF, 0°C, ZnCl₂ | - | 82% |

Q. How should researchers resolve contradictions in stereochemical assignments between NMR and X-ray data?

Discrepancies may arise from dynamic effects in solution (NMR) versus solid-state (X-ray) structures. Methodological approaches include:

- Variable-Temperature NMR : Detect rotational barriers around the dimethylamino group.

- Computational Modeling : Compare DFT-calculated NMR shifts with experimental data to validate assignments .

- Multi-technique validation : Use NOESY (for spatial proximity) and UV-Vis (for conjugation effects) to cross-verify.

Q. What computational methods predict the reactivity of this compound in nucleophilic or electrophilic systems?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the electron-deficient β-carbon (due to cyano and ester groups) is prone to nucleophilic attack.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar solvents stabilizing transition states) .

Q. How can researchers mitigate polymerization risks during storage or experimental use?

- Inhibitors : Add stabilizers like hydroquinone or methyl ether hydroquinone (MEHQ) at 50–200 ppm .

- Storage Conditions : Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent radical initiation.

- Handling Protocols : Avoid exposure to moisture, heat, or UV light during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。